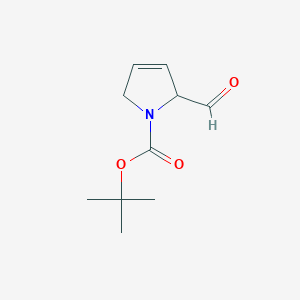
2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as “3-Formyl-pyrrolidine-1-carboxylic acid tert-butyl ester” and has a CAS number of 59379-02-1 .
Molecular Structure Analysis
The molecular formula of “2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester” is C10H17NO3 . It has a molecular weight of 199.25 .
Chemical Reactions Analysis
Tert-butyl esters, such as “2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester”, can be converted to other functional groups. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .
Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3 and a boiling point of 276.3±33.0 °C at 760 mmHg . Its flash point is 120.9±25.4 °C . The compound is solid in form .
Aplicaciones Científicas De Investigación
Synthesis of Pyrrole Derivatives
One key application of "2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester" is in the synthesis of highly substituted pyrrole derivatives. Herath and Cosford (2010) demonstrated a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the byproduct HBr for in-situ hydrolysis of tert-butyl esters, thereby streamlining the synthesis process for pyrrole-3-carboxamides, including CB1 inverse agonists (Herath & Cosford, 2010).
Tautomerism and Synthesis of Hydroxypyrroles
Research by Momose et al. (1979) on the synthesis and tautomerism of N-alkyl-3-hydroxypyrroles provided insights into the behavior of pyrrole derivatives, including those derived from tert-butyl ester hydrolysis. Their work highlights the synthesis pathways and tautomeric forms of 3-hydroxypyrrole-4-carboxylates, contributing to the understanding of pyrrole chemistry and its implications for pharmaceutical synthesis (Momose et al., 1979).
Asymmetric Total Synthesis
The asymmetric total synthesis of natural products such as (+)-Ryanodol and (+)-Ryanodine by Masuda et al. (2016) showcases the utility of pyrrole carboxylic acid derivatives in constructing complex molecules. This work exemplifies the strategic use of pyrrole-2-carboxylic acid ester derivatives in synthesizing compounds with multiple stereocenters, underlining the importance of such esters in advanced organic synthesis (Masuda et al., 2016).
Singlet Oxygen Reactions
Wasserman et al. (2004) explored the reactions of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters with singlet oxygen, leading to the formation of 5-substituted pyrroles. Their findings offer a pathway to synthesizing prodigiosin analogs, illustrating the role of tert-butyl ester derivatives in generating key intermediates for natural product synthesis (Wasserman et al., 2004).
Electron Spin Relaxation
Huang et al. (2016) reported on the synthesis and electron spin relaxation properties of hydrophilic tetracarboxylate ester pyrroline nitroxides. Their research demonstrates the potential of pyrrole carboxylic acid tert-butyl esters in designing new spin labels for electron paramagnetic resonance spectroscopy, highlighting their application in biophysical research (Huang et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2-formyl-2,5-dihydropyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-5,7-8H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRPTEVVNFVKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-3-pyrroline-1-carboxylic acid tert-butyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

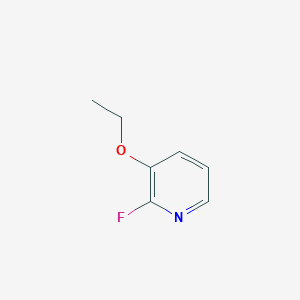


![2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone](/img/structure/B2566000.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2566001.png)
![2-Oxa-4-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2566003.png)
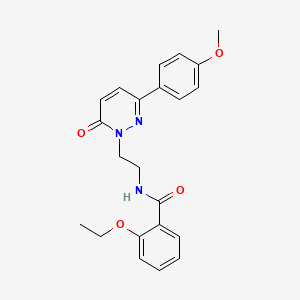
![2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2566005.png)
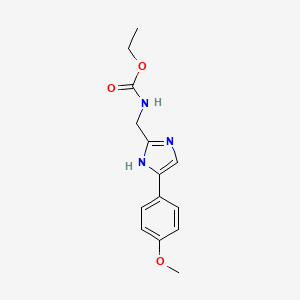
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2566008.png)
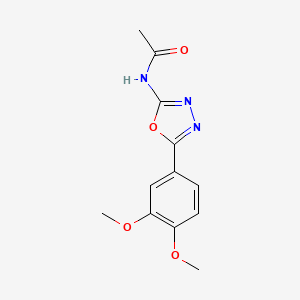
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2566012.png)
